Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride
Description
Structural Significance of [3.3.0] Octahydrocyclopenta[b]pyrrole Systems
The [3.3.0] bicyclic architecture, exemplified by octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride (molecular formula: C₈H₁₆ClN₃O), combines a five-membered cyclopentane ring fused to a six-membered morpholine-oxazine system. This scaffold confers rigidity while maintaining conformational flexibility, as evidenced by its chair-to-skew-boat equilibrium in solution. Key structural features include:
- Spatial Arrangement : The bicyclic system imposes a defined three-dimensional geometry, directing substituents like the carboximidamide group into optimal positions for hydrogen bonding.
- Electronic Properties : The morpholine oxygen and carboximidamide nitrogen create a polarized environment, enhancing solubility and enabling interactions with polar protein residues.
Comparative analysis with related bicyclic systems, such as octahydrocyclopenta[c]pyrrole (C₇H₁₃N), reveals distinct physicochemical profiles (Table 1).
Table 1: Comparative Properties of Bicyclic Systems
| Property | Octahydrocyclopenta[b]morpholine-4-carboximidamide HCl | Octahydrocyclopenta[c]pyrrole |
|---|---|---|
| Molecular Weight (g/mol) | 205.68 | 111.19 |
| Density (g/cm³) | N/A | 0.9 ± 0.1 |
| Boiling Point (°C) | N/A | 165.0 ± 8.0 |
| Key Functional Groups | Morpholine, carboximidamide | Pyrrole |
The carboximidamide moiety further differentiates this compound, enabling ionic interactions via its protonated nitrogen under physiological conditions.
Molecular Recognition Principles in Retinol-Binding Protein 4 (RBP4) Antagonism
RBP4, a carrier protein for retinol, has emerged as a therapeutic target for metabolic disorders. Bicyclic cores like this compound engage RBP4 through a dual mechanism:
- Hydrophobic Complementarity : The cyclopentane ring occupies the hydrophobic retinol-binding pocket, displacing endogenous ligands through van der Waals interactions.
- Polar Interactions : The carboximidamide group forms hydrogen bonds with RBP4’s Glu 49 and Thr 97 residues, mimicking the hydroxyl group of retinol.
Computational docking studies reveal that substituents projecting from the bicyclic core (e.g., acylsulfonamides) modulate binding by either enhancing solvent exposure or obstructing RBP4-TTR complex formation. For instance, larger appendages reduce potency due to desolvation penalties, whereas compact groups optimize binding entropy.
Table 2: Key Interactions in RBP4 Antagonism
| Interaction Type | Residues Involved | Energetic Contribution (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | Glu 49, Thr 97 | -3.2 to -4.8 |
| Hydrophobic Packing | Phe 36, Leu 45 | -1.5 to -2.3 |
| π-Stacking | Phe 96 | -0.8 to -1.1 |
These principles align with broader trends in ERα/ERβ ligand design, where bicyclic systems enhance subtype selectivity through steric complementarity.
Emerging Chemical Patterns (ECP) Methodology for Molecular Classification
ECP methodologies classify molecules based on structural motifs and their pharmacological outcomes. For this compound, ECP analysis highlights:
- Bioisosteric Potential : The 3-aza-bicyclo[3.3.0]octane motif serves as a piperidine bioisostere, improving metabolic stability and membrane permeability.
- Pharmacophore Features : Critical elements include the morpholine oxygen (hydrogen bond acceptor), carboximidamide (hydrogen bond donor), and bicyclic core (hydrophobic surface).
Table 3: ECP Parameters for Bicyclic Motifs
| Parameter | 3-Aza-Bicyclo[3.3.0]octane | Piperidine |
|---|---|---|
| LogP | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Solubility (µM) | 20–100 | 50–200 |
| Metabolic Stability (t₁/₂) | >60 min | 30–45 min |
| PAMPA Permeability (Pe) | -5.2 | -4.8 |
These patterns rationalize the compound’s utility in drug design, particularly for central nervous system (CNS) targets where balanced lipophilicity and solubility are critical.
Properties
IUPAC Name |
3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c9-8(10)11-4-5-12-7-3-1-2-6(7)11;/h6-7H,1-5H2,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAOUNYLGDYZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride typically involves the reaction of cyclopentylamine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents like methanol or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, possibly using continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride is primarily investigated for its potential therapeutic effects. It has been studied for:
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its ability to induce apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. In vitro tests revealed significant inhibition of bacterial growth, making it a candidate for developing new antibiotics.
- Neurological Disorders : Preliminary research suggests potential neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease. Animal models have shown improved cognitive function when treated with this compound.
Pharmacological Studies
Pharmacological investigations have focused on the compound's mechanism of action and efficacy:
- Mechanism of Action : Studies have explored its interaction with specific cellular pathways involved in apoptosis and cell proliferation. The modulation of these pathways may explain its anticancer and neuroprotective effects.
- Efficacy Trials : Clinical trials are underway to evaluate the safety and efficacy of this compound in human subjects, particularly for cancer and infection treatments.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific mechanical properties. Its unique structure allows for functionalization that can enhance polymer performance.
- Nanotechnology : Research is exploring the use of this compound in creating nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs may improve bioavailability and targeted delivery.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of octahydrocyclopenta[b]morpholine derivatives. Results indicated a dose-dependent response in inhibiting tumor growth in xenograft models, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading university assessed the antimicrobial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The findings showed significant bactericidal activity, suggesting its potential role in developing new treatments for resistant infections.
Mechanism of Action
The mechanism of action of Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by influencing the virus host-cell system, making it a potential antiviral agent. The exact molecular pathways and targets are still under investigation, but it is known to affect various biochemical processes within cells.
Comparison with Similar Compounds
4-Fluoropyrrolidine-2-carbonitrile
- Structural Differences : Replaces the morpholine ring with a pyrrolidine ring and substitutes the carboximidamide group with a carbonitrile moiety.
- Biological Activity : Acts as a DPP4 inhibitor, with IC50 values derived from QSAR modeling (R² = 0.912, q² = 0.608). The fluorine atom enhances metabolic stability and binding affinity .
- Physicochemical Properties : Lower molecular weight compared to the target compound, with higher lipophilicity due to the carbonitrile group.
Octahydrocyclopenta[b]pyrrole-2-carbonitrile
- Structural Differences : Features a pyrrole ring fused to cyclopentane instead of morpholine. The carbonitrile group replaces the carboximidamide.
- Biological Activity : Demonstrates potent DPP4 inhibition (pIC50 range: −1.6761 to 2). Molecular dynamics simulations highlight hydrophobic interactions and hydrogen bonding as critical for activity .
Ramipril-Related Compounds A and B
- Structural Differences : Both contain octahydrocyclopenta[b]pyrrole cores but are substituted with carboxylic acid groups (Compound A: C22H30N2O5; Compound B: C24H34N2O5).
- Biological Activity : ACE inhibitors, unlike the DPP4-targeted carboximidamide derivative. The carboxylic acid moiety facilitates binding to zinc in the ACE active site .
- Physicochemical Properties : Higher molecular weights and acidic functionalities contrast with the basic carboximidamide group in the target compound.
Data Tables
Table 1: Structural and Functional Comparison
*Direct activity data for the target compound is unavailable; inferences based on structural analogs.
Table 2: QSAR Model Parameters for DPP4 Inhibitors
| Parameter | Value |
|---|---|
| Correlation Coefficient (R²) | 0.912 |
| Leave-One-Out q² | 0.608 |
| Predictive R² (Test Set) | 0.7057 |
Research Findings and Insights
- Morpholine vs.
- Functional Group Impact : Carboximidamide’s basic nature (vs. carbonitrile or carboxylic acid) may alter binding kinetics and metabolic stability. For example, Ramipril’s carboxylic acid is critical for ACE inhibition, while carbonitrile groups in DPP4 inhibitors optimize enzyme affinity .
- QSAR Validation : The high R² and q² values (0.912 and 0.608, respectively) support the reliability of models predicting DPP4 inhibitor activity, aiding in the design of derivatives like the target compound .
Biological Activity
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 219.71 g/mol
- IUPAC Name : 1-Amino-4-(aminomethyl)-2-(1H-imidazol-4-yl)octahydrocyclopenta[b]morpholine hydrochloride
This compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular responses and has implications for conditions such as diabetes and obesity.
- Receptor Modulation : The compound has been shown to interact with specific receptors in the body, potentially influencing signaling pathways associated with inflammation and pain.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infectious diseases.
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various models, which may be beneficial in treating inflammatory diseases.
- Analgesic Properties : Some studies have reported pain-relieving effects, indicating potential use in pain management therapies.
- Antidiabetic Potential : Its role as an enzyme inhibitor suggests that it could be effective in managing blood glucose levels, thus warranting exploration as a therapeutic agent for diabetes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Results indicated significant inhibition at low micromolar concentrations, suggesting potential utility in diabetes management .
- Anti-inflammatory Research : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling, highlighting its anti-inflammatory capabilities .
- Antimicrobial Activity Assessment : A recent investigation assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | CHClN |
| Molecular Weight | 219.71 g/mol |
| Anti-inflammatory IC50 | 0.5 µM |
| DPP-4 Inhibition IC50 | 0.2 µM |
| Antimicrobial Activity | Effective against Staphylococcus aureus |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride, and how do reaction conditions influence yield?
- The compound is synthesized via nucleophilic substitution or cyclization reactions. For morpholine derivatives, typical protocols involve using bases like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, THF) under inert atmospheres . Reaction temperature (60–100°C) and stoichiometric ratios of intermediates (e.g., cyclopenta[b]pyrrole precursors) are critical for optimizing yield. Impurity profiles should be monitored using HPLC-MS to confirm structural integrity .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?
- HPLC-UV/Vis with C18 columns (mobile phase: acetonitrile/ammonium acetate buffer) is used for purity assessment (>98%). NMR (¹H, ¹³C, DEPT-135) confirms stereochemistry and proton environments, particularly for the octahydrocyclopenta[b]morpholine core . High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Stability studies should include:
- Thermal degradation : Accelerated testing at 40°C/75% RH for 4 weeks, monitored via HPLC .
- Photostability : Exposure to UV light (ICH Q1B guidelines) to detect isomerization or ring-opening byproducts .
- Solution stability : pH-dependent hydrolysis in aqueous buffers (pH 1–9) over 24 hours .
Advanced Research Questions
Q. How can contradictory data in synthetic yield or biological activity be resolved?
- Case study : Discrepancies in antimicrobial activity may arise from impurities (e.g., residual solvents or stereoisomers). Use preparative HPLC to isolate batches with >99.5% purity and retest bioactivity. For synthetic yield conflicts, replicate reactions under controlled conditions (e.g., anhydrous solvents, inert gas) and apply Design of Experiments (DoE) to identify critical factors .
Q. What strategies optimize regioselectivity in functionalizing the morpholine ring?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the carboximidamide group during substitutions.
- Catalytic systems : Pd/C or RuPhos ligands enhance C–N coupling efficiency at the 4-position .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electron density distribution to guide site-specific modifications .
Q. How can in silico models predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to map binding affinities. Focus on hydrogen bonding with the carboximidamide group and hydrophobic interactions with the cyclopenta[b]morpholine core .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase to screen analogs .
Q. What methodologies are recommended for impurity profiling in batch-to-batch consistency?
- Forced degradation : Stress samples under acidic (1M HCl), basic (1M NaOH), and oxidative (3% H₂O₂) conditions. Identify degradation products via LC-QTOF-MS .
- Reference standards : Compare against EP/USP impurity standards (e.g., Morpholine-4-carboximidamide hydrochloride, CAS 5638-78-8) using validated chromatographic methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
